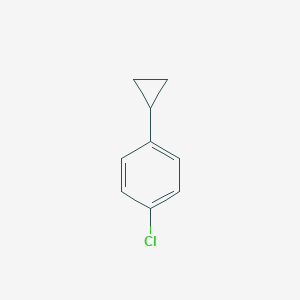

1-Chloro-4-cyclopropylbenzene

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-chloro-4-cyclopropylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl/c10-9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXBOFIGSLNDZRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10170869 | |

| Record name | 1-Chloro-4-cyclopropylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1798-84-1 | |

| Record name | 1-Chloro-4-cyclopropylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001798841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-4-cyclopropylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualizing 1 Chloro 4 Cyclopropylbenzene Within Aromatic Hydrocarbons

1-Chloro-4-cyclopropylbenzene is an aromatic hydrocarbon characterized by a benzene (B151609) ring substituted with a chlorine atom and a cyclopropyl (B3062369) group at the para position. nih.govsmolecule.com This structure places it within the broader class of arylcyclopropanes, which are compounds where a cyclopropyl group is directly attached to an aryl moiety. unl.pt The presence of both a halogen and a strained three-membered ring on the aromatic core imparts unique chemical properties and reactivity to the molecule, making it a subject of interest in organic synthesis and medicinal chemistry. unl.pt

The fundamental structure of this compound combines the features of a chlorinated aromatic compound with those of a phenylcyclopropane. The chlorine atom acts as an electron-withdrawing group through induction and a weak deactivating group in electrophilic aromatic substitution, directing incoming substituents to the ortho and para positions. The cyclopropyl group, in contrast, is known to behave as an electron-donating group, activating the phenyl ring. unl.pt This dichotomy of electronic effects influences the molecule's reactivity and its interactions with biological systems.

Synthetic Methodologies for 1 Chloro 4 Cyclopropylbenzene and Its Derivatives

Established Synthetic Pathways to 1-Chloro-4-cyclopropylbenzene

Established methods for the synthesis of this compound primarily rely on the construction of the cyclopropane (B1198618) ring onto a pre-existing chlorinated aromatic structure.

A principal and direct route to this compound involves the cyclopropanation of 4-chlorostyrene (B41422). This transformation adds a methylene (B1212753) (CH₂) group across the double bond of the vinyl group attached to the 4-chlorophenyl ring. Various methods have been developed to achieve this, including the classic Simmons-Smith reaction and several transition-metal-catalyzed processes.

The Simmons-Smith reaction , first reported in 1958, utilizes an organozinc carbenoid, typically formed from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple (Zn-Cu). numberanalytics.commdpi.com This reaction is known for its stereospecificity, where the stereochemistry of the starting alkene is preserved in the cyclopropane product. numberanalytics.com Modifications to this reaction, such as using diethylzinc (B1219324) (Furukawa modification), can improve reactivity. numberanalytics.com

Transition metal catalysis offers a powerful alternative for the cyclopropanation of 4-chlorostyrene. Catalysts based on rhodium, copper, ruthenium, and osmium have been effectively employed, often using ethyl diazoacetate (EDA) as the carbene source. rsc.orgkoreascience.kriastate.edumdpi.com For instance, rhodium(II) pivalate, Rh₂(Opiv)₄, has been shown to catalyze the reaction between 4-chlorostyrene and a diazo compound derived from Meldrum's acid, affording the corresponding cyclopropane derivative in high yield. koreascience.kr Similarly, copper(I) complexes supported on silica (B1680970) have been used as recyclable catalysts for this transformation, demonstrating good yields and selectivities. rsc.org Cobalt-based catalysts have also been developed for asymmetric radical cyclopropanation, producing chiral cyclopropanes with high stereoselectivity. sci-hub.se

A two-step method involving halothane (B1672932) (2-bromo-2-chloro-1,1,1-trifluoroethane) has also been reported. In this process, a ruthenium-catalyzed addition of halothane to 4-chlorostyrene is followed by dehalogenation with magnesium to yield the corresponding tribromomethyl-substituted cyclopropane. iosrjournals.org

Table 1: Comparison of Catalytic Systems for the Cyclopropanation of 4-Chlorostyrene

| Catalyst System | Carbene Source/Reagent | Solvent | Yield | Diastereo-/Enantioselectivity | Reference |

| Rh₂(Opiv)₄ | Diazo-Meldrum's acid | Fluorobenzene | 80% | Not Specified | koreascience.kr |

| Cu(I)/Silica | Ethyl Diazoacetate (EDA) | 1,2-Dichloroethane | Good | trans-selective, moderate ee | rsc.org |

| [Os(TTP)]₂ | Ethyl Diazoacetate (EDA) | THF | High | trans/cis ratio specified | iastate.edu |

| Ruthenium Porphyrin | Ethyl Diazoacetate (EDA) | Chloroform | Good | syn/anti ratio comparable to styrene | mdpi.com |

| Co(II)-Amidoporphyrin | α-Heteroaryldiazomethane | Not Specified | High | High de and ee | sci-hub.se |

| Zn-Cu Couple | Diiodomethane | Diethyl ether | Variable | Stereospecific | numberanalytics.comnumberanalytics.com |

This table is representative of various reported methods and specific results can vary based on detailed reaction conditions.

Advanced Approaches for Arylcyclopropane Synthesis

Beyond direct cyclopropanation, advanced synthetic strategies have been developed that involve the coupling of molecular fragments to construct the arylcyclopropane core.

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis and provide powerful tools for forming C-C bonds. The Suzuki-Miyaura cross-coupling, which pairs an organoboron compound with an organohalide, is a prominent example. audreyli.com The synthesis of arylcyclopropanes can be accomplished by coupling a cyclopropylboronic acid with an aryl halide (e.g., 1-bromo-4-chlorobenzene (B145707) or 1,4-dichlorobenzene). audreyli.comnih.gov These reactions are valued for their mild conditions and tolerance of a wide array of functional groups. audreyli.com

While the primary focus is on benzene (B151609) derivatives, the principles of palladium-catalyzed coupling are broadly applicable. The synthesis of cyclopropylthiophenes, which are of interest for their potential pharmaceutical applications, has been effectively achieved using Suzuki-Miyaura coupling. mdpi.comnih.gov This typically involves the reaction of a bromothiophene derivative with cyclopropylboronic acid. mdpi.comresearchgate.net Optimized procedures using a palladium(II) acetate (B1210297) catalyst with a spherically-hindered phosphine (B1218219) ligand (SPhos) have been shown to produce a variety of substituted cyclopropylthiophenes in good to excellent yields (69-93%). mdpi.com This method is scalable and tolerates various functional groups on the thiophene (B33073) ring, such as esters and aldehydes. mdpi.com

Table 2: Suzuki-Miyaura Coupling for the Synthesis of Cyclopropylthiophenes

| Thiophene Substrate | Catalyst System | Base | Solvent | Yield | Reference |

| 2-Bromothiophene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 85% | mdpi.com |

| 3-Bromothiophene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 93% | mdpi.com |

| Methyl 3-bromo-2-thiophenecarboxylate | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 89% | mdpi.com |

| 3-Bromo-2-thiophenecarbaldehyde | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 88% | mdpi.com |

Data sourced from optimized procedures for scalable synthesis. mdpi.com

An emerging and powerful strategy for forming cyclopropane rings involves a radical/polar crossover mechanism. organic-chemistry.orgresearchgate.net These reactions bridge one-electron (radical) and two-electron (polar) chemistry within a single transformation. snnu.edu.cn In one such approach, a photocatalytically generated alkyl radical adds to a homoallylic tosylate. researchgate.net The resulting radical adduct is then reduced via a single electron transfer (SET) to form an anion, which subsequently undergoes an intramolecular substitution to close the three-membered ring. researchgate.net This method is noted for its mild, visible-light-mediated conditions and excellent functional group tolerance. organic-chemistry.orgresearchgate.net This pathway offers a distinct alternative to traditional methods that rely on carbenes or pre-formed organometallics for the construction of the cyclopropane ring. researchgate.net

Asymmetric Synthesis of Chiral Arylcyclopropanes

The creation of chiral arylcyclopropanes, a class of compounds that includes enantiomerically enriched versions of this compound, is a significant area of research. These molecules are valuable as conformationally restricted isosteres of olefins in medicinal chemistry. A variety of catalytic methods have been developed to control both diastereoselectivity and enantioselectivity during the formation of the cyclopropane ring.

One prominent approach involves metalloradical catalysis (MRC). nih.gov A highly efficient method utilizes Co(II)-based metalloradical catalysis for the asymmetric radical cyclopropanation of alkenes with α-heteroaryldiazomethanes generated in situ. nih.gov By using newly synthesized D2-symmetric chiral amidoporphyrins as ligands, this Co(II)-based system can be applied to a wide range of alkenes, producing valuable chiral heteroaryl cyclopropanes in high yields with excellent diastereoselectivity and enantioselectivity. nih.gov Computational and experimental studies support a stepwise radical mechanism for this transformation. nih.gov

Ruthenium-catalyzed cyclopropanation represents another powerful strategy. The use of redox-active diazoacetate reagents in conjunction with a ruthenium catalyst enables the enantioselective cyclopropanation of various olefins, including aliphatic ones, to yield a diverse array of cyclopropane derivatives. This method allows for the late-stage diversification of the products, providing access to useful chiral building blocks.

Furthermore, copper-catalyzed reactions have been developed for the asymmetric 1,3-difunctionalization of arylcyclopropanes. acs.org One such method is the aminocyanation of arylcyclopropanes, which proceeds via a highly enantioselective ring-opening reaction. acs.org This strategy employs N-fluorobenzenesulfonimide as a nucleophilic nitrogen source and an oxidant, with trimethylsilyl (B98337) cyanide as the cyanide source, likely operating through a radical cation intermediate. acs.org Other novel strategies combine the use of chiral auxiliaries with substrate-directable reactions, such as a three-step aldol–cyclopropanation–retro-aldol sequence, to produce enantiopure cyclopropane carboxaldehydes. rsc.org

Targeted Synthesis of Functionalized this compound Analogues

Synthesis of Vinylidenecyclopropanes via Gold(I)-Catalyzed Cyclopropanation

A direct method for synthesizing vinylidenecyclopropanes (VDCPs) involves the gold(I)-catalyzed cyclopropanation of vinyl arenes. rsc.orgrsc.org This reaction proceeds through the interaction of a γ-stannylated propargyl ester with a vinyl arene in the presence of a cationic gold(I) catalyst, such as (Ph₃P)AuCl/AgSbF₆, affording VDCP derivatives as a mixture of diastereomers. rsc.org The reaction is notable for almost entirely retaining the cis-geometry of the starting alkene in the final product. rsc.org

The scope of this reaction includes halogenated styrenes. For instance, the gold(I)-catalyzed cyclopropanation of styrenes bearing a chloro or bromo group at the para position has been shown to yield the corresponding vinylidenecyclopropane products. rsc.org This demonstrates the viability of this method for precursors related to this compound. The reaction is, however, sensitive to the electronic effects of substituents on the styrene's phenyl ring. rsc.org Density Functional Theory (DFT) calculations suggest the mechanism involves a gold(I)-stabilized propargyl cation, which acts as a resonance form of a gold(I)-coordinated allenylidene species. rsc.orgrsc.org

| Reactant 1 (Vinyl Arene) | Catalyst System | Product Yield | Diastereomeric Ratio (dr) |

| Styrene | (Ph₃P)AuCl/AgSbF₆ (5 mol%) | 68% | 2:1 |

| 4-Chlorostyrene | (Ph₃P)AuCl/AgSbF₆ (5 mol%) | 52% | Not specified |

| 4-Bromostyrene | (Ph₃P)AuCl/AgSbF₆ (5 mol%) | 40% | Not specified |

| Table 1: Examples of Gold(I)-Catalyzed Synthesis of Vinylidenecyclopropanes. Data sourced from rsc.org. |

Oxidative C-H Alkynylation of Arylcyclopropanes

Direct functionalization of arylcyclopropanes can be achieved through oxidative C-H alkynylation. epfl.chresearchgate.net A notable method involves the use of ethynylbenziodoxolone (EBX) reagents, which, upon irradiation with visible light (e.g., 440 nm), promote the reaction. epfl.chresearchgate.net This approach can proceed without the need for a photocatalyst through the direct light activation of the hypervalent iodine reagent. chemrxiv.org

Significantly, the substitution pattern on the aryl group of the cyclopropane dictates the reaction's outcome. epfl.chresearchgate.net When the aryl group contains two ortho substituents, the reaction favors C-H alkynylation. epfl.ch This methodology has been successfully applied to a range of arylcyclopropanes with substituents in the meta and para positions, showing excellent functional group tolerance and achieving yields between 44% and 92%. ucl.ac.uk This suggests that a substrate like this compound could potentially undergo C-H alkynylation at a position ortho to the cyclopropyl (B3062369) group. The mechanism is believed to proceed via a radical cation intermediate, where conformational constraints imposed by the aryl ring favor hydrogen abstraction followed by alkynylation. nih.gov

Oxyalkynylation Reactions of Cyclopropanes

In contrast to C-H functionalization, arylcyclopropanes can also undergo 1,3-oxyalkynylation, a reaction that involves the cleavage of a C-C bond in the cyclopropane ring. epfl.chnih.gov This transformation can be promoted using photoredox catalysis with ethylnylbenziodoxolone (EBX) reagents. nih.govacs.org In this atom-economic cascade, the EBX compound serves as a bifunctional reagent, providing both the nucleophilic acid and the alkynyl group. nih.govacs.org

The process is initiated by a single-electron oxidation of the aryl cyclopropane to form a radical cation intermediate. acs.org This is followed by a nucleophilic attack from the carboxylate (derived from the EBX reagent), which induces the regioselective ring-opening of the cyclopropane to generate a benzylic radical. acs.org This radical then undergoes alkynylation at the benzylic position. nih.govacs.org This reaction pathway is favored in arylcyclopropanes that lack two ortho substituents on the aromatic ring. epfl.chchemrxiv.org The method features mild conditions and demonstrates a wide substrate scope. nih.govacs.org

Preparation of Precursors and Intermediates for this compound Synthesis

The synthesis of this compound itself relies on the availability of suitable precursors and intermediates. General strategies for synthesizing arylcyclopropanes typically fall into two categories: the coupling of an aryl component with a cyclopropyl component, or the formation of the cyclopropane ring on a pre-existing aryl substrate (formal cyclopropanation). unl.pt

One effective route is the cyclopropanation of a substituted styrene. unl.pt For example, a close analog, 1-chloro-4-((trans)-2-(trifluoromethyl)cyclopropyl)benzene, was synthesized from 4-chlorostyrene. ethz.ch This demonstrates that starting with 4-chlorostyrene and applying a suitable cyclopropanation method is a direct pathway to the this compound scaffold.

Alternatively, cross-coupling reactions can be employed. This involves reacting an aryl halide, such as 1,4-dichlorobenzene (B42874) or 4-chlorophenylboronic acid, with a cyclopropyl-containing coupling partner, like cyclopropylmagnesium bromide or cyclopropylboronic acid, under transition metal catalysis (e.g., Palladium or Nickel). unl.pt The catalytic cycle for such a coupling typically involves oxidative addition of the aryl halide to the metal center, transmetallation with the cyclopropyl organometallic reagent, and subsequent reductive elimination to yield the final product. unl.pt The choice of synthetic route often depends on the commercial availability and reactivity of the starting materials.

Reaction Mechanisms and Reactivity Studies of 1 Chloro 4 Cyclopropylbenzene

Reactivity Profiles of Aromatic Halides in 1-Chloro-4-cyclopropylbenzene

The reactivity of this compound is largely defined by the electronic properties of its two key functional groups. The cyclopropyl (B3062369) group, due to the high p-character of its C-C bonds, can conjugate with the adjacent aromatic π-system. unl.ptacs.org This conjugation allows the cyclopropyl group to act as an electron-donating group, thereby activating the phenyl ring. unl.pt Conversely, the chlorine atom is an electron-withdrawing group via induction but a weak deactivating group in electrophilic aromatic substitution due to its lone pairs participating in resonance. This dual nature dictates the compound's participation in reactions like nucleophilic aromatic substitution and its susceptibility to radical processes.

Nucleophilic aromatic substitution (SNAr) is a critical reaction for aryl halides. masterorganicchemistry.com The reaction typically proceeds through a two-step mechanism involving the addition of a nucleophile to the aromatic ring to form a negatively charged intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group (in this case, chloride). masterorganicchemistry.comnumberanalytics.com

The rate of SNAr reactions is highly dependent on the electronic nature of the substituents on the aromatic ring. numberanalytics.com For the reaction to be favorable, the aromatic ring must be electron-deficient, which is typically achieved by the presence of strong electron-withdrawing groups. masterorganicchemistry.com

The position of activating or deactivating groups on the aromatic ring significantly impacts the rate of SNAr reactions. masterorganicchemistry.com Electron-withdrawing groups, such as a nitro group (-NO₂), are most effective at stabilizing the negatively charged Meisenheimer complex when they are positioned ortho or para to the leaving group. numberanalytics.comchegg.com This is because the negative charge can be delocalized onto the nitro group through resonance.

In this compound, the cyclopropyl group is in the para position. As an electron-donating group, it increases the electron density of the aromatic ring, which generally disfavors SNAr reactions by destabilizing the anionic Meisenheimer intermediate. unl.pt

For comparison, consider 1-chloro-3-nitrobenzene. The nitro group is a powerful electron-withdrawing group. However, in the meta position, it cannot delocalize the negative charge of the Meisenheimer complex through resonance. Its stabilizing effect is purely inductive. tardigrade.in In contrast, 1-chloro-4-nitrobenzene (B41953) is much more reactive towards nucleophiles because the para-nitro group can effectively stabilize the intermediate via resonance. chegg.com

Therefore, this compound is expected to be significantly less reactive in SNAr reactions than a compound like 1-chloro-4-nitrobenzene. When compared to 1-chloro-3-nitrobenzene, the reactivity is less straightforward to predict without experimental data. The deactivating, electron-donating nature of the cyclopropyl group in the para position would hinder the reaction, while the meta-nitro group provides some inductive stabilization. Studies show that a nitro group at the meta position provides less rate enhancement than one at the ortho or para position. tardigrade.in

Table 1: Comparison of Substituent Effects on SNAr Reactivity

| Compound | Substituent (Position) | Substituent Electronic Effect | Expected SNAr Reactivity |

| This compound | Cyclopropyl (para) | Electron-donating (conjugation) | Low |

| 1-Chloro-3-nitrobenzene | Nitro (meta) | Electron-withdrawing (inductive) | Moderate |

| 1-Chloro-4-nitrobenzene | Nitro (para) | Electron-withdrawing (resonance) | High |

The free radical chlorination of arylcyclopropanes can lead to a variety of products. Studies on phenylcyclopropane have shown that chlorination can result in substitution on the cyclopropyl ring, the aromatic ring, and even ring-opening products. unl.pt For instance, the free radical chlorination of phenylcyclopropane can yield 1-chloro-1-phenylcyclopropane, various chloro-cyclopropylbenzene isomers (2-, 3-, and 4-), and the ring-opened product 1,3-dichloro-1-phenylpropane. unl.pt The formation of the ring-opened product suggests an electron transfer mechanism may be at play. unl.pt The presence of the chlorine atom on the aromatic ring in this compound would further influence the regioselectivity of such a reaction, likely deactivating the aromatic ring towards further radical substitution.

Nucleophilic Aromatic Substitution Reactions

Cyclopropyl Group Reactivity and Ring Strain Considerations

The cyclopropane (B1198618) ring is notable for its significant ring strain, estimated at about 27.5 kcal/mol. researchgate.net This inherent strain makes the ring susceptible to reactions that lead to its cleavage, as this relieves the strain energy. qmul.ac.uk The reactivity of the cyclopropyl group in this compound is a balance between this ring strain and the electronic communication with the attached 4-chlorophenyl group. The bond angles in the cyclopropane ring are forced to be 60°, a significant deviation from the ideal sp³ bond angle of 109.5°, leading to "bent bonds" with high p-character that impart some alkene-like properties. qmul.ac.uk

The high ring strain of the cyclopropyl group makes it prone to ring-opening reactions under various conditions, including treatment with acids, electrophiles, or through radical pathways. researchgate.netrsc.org For arylcyclopropanes, the cleavage of the C-C bond often occurs to generate a stable benzylic carbocation intermediate. rsc.org The functionalization of arylcyclopropanes through single-electron oxidation can also lead to the formation of a reactive radical cation, which readily undergoes ring-opening. rsc.orgepfl.ch These reactions provide a pathway to 1,3-difunctionalized propane (B168953) derivatives. rsc.org

In the presence of a strong acid and a nucleophilic solvent like methanol (B129727), arylcyclopropanes can undergo ring-opening. uni-regensburg.de This reaction is initiated by the protonation of the cyclopropane ring. For arylcyclopropanes, protonation is favored at the carbon atom attached to the aromatic ring, leading to the formation of a benzylic carbocation. This carbocation is stabilized by the adjacent aromatic ring.

The proposed mechanism involves the following steps:

Protonation: An acid protonates one of the cyclopropyl C-C bonds, leading to its cleavage.

Carbocation Formation: This cleavage results in the formation of a secondary carbocation intermediate, specifically a homobenzyl cation, which can rearrange to the more stable benzylic cation.

Nucleophilic Attack: A molecule of methanol then acts as a nucleophile, attacking the carbocation.

Deprotonation: The resulting oxonium ion is deprotonated to yield the final ring-opened product.

Studies on related arylcyclopropanes have shown that such acid-catalyzed ring-opening reactions can be promoted by reagents like boron trichloride (B1173362) (BCl₃) or in strongly acidic, low-nucleophilicity solvents like hexafluoroisopropanol (HFIP). rsc.orgresearchgate.net The reaction of cyclopropylbenzene (B146485) with BCl₃ can lead to ring-opening, and in the presence of an arene nucleophile, can result in 1,3-arylboration products. rsc.org This highlights the susceptibility of the cyclopropyl ring in arylcyclopropanes to cleavage under acidic or electrophilic conditions.

Oxidative Ring Opening via Radical Cations

C-C Activation Mechanisms

The activation and cleavage of the strained C-C bonds in the cyclopropyl ring of this compound are key to its synthetic utility. This activation can be achieved through various means, including oxidative processes and transition metal catalysis.

Oxidative C-C bond activation can be initiated by forming a radical cation, as discussed previously. This intermediate weakens the cyclopropyl ring's C-C bonds, facilitating cleavage. vt.edu Another approach involves oxidative addition by a transition metal to form a metallacyclobutane intermediate, which is a common pathway for cyclopropane ring-opening. nih.gov

Recent research has focused on developing catalytic methods for the direct 1,3-difunctionalization of cyclopropanes via oxidative C-C bond activation. nih.gov These methods often utilize hypervalent iodine reagents as catalysts to promote the ring-opening and subsequent functionalization. nih.gov While many studies focus on donor-acceptor cyclopropanes, methods for monosubstituted cyclopropanes, like this compound, are also being developed. chemrxiv.org

C-H Activation and Functionalization

C-H activation is a powerful tool in organic synthesis that allows for the direct functionalization of otherwise unreactive carbon-hydrogen bonds. mt.comslideshare.net For this compound, C-H bonds on both the aromatic ring and the cyclopropyl group are potential sites for functionalization.

Metal-catalyzed C-H activation often involves processes like oxidative addition or single electron transfer. slideshare.net The functionalization can lead to the formation of new C-C, C-N, or C-O bonds. mt.com While specific examples detailing the C-H activation of this compound were not found in the search results, the general principles apply. Radical-mediated processes can also lead to C-H functionalization. For instance, free radical chlorination of arylcyclopropanes can result in chlorination at various positions, including the aromatic ring. unl.pt

The development of dual catalytic systems, combining transition-metal catalysis with photoredox catalysis, has expanded the scope of C-H functionalization, allowing for reactions under milder conditions. beilstein-journals.org Such methodologies could potentially be applied to substrates like this compound to achieve novel transformations.

Catalytic Transformations Involving this compound

Catalysis offers efficient pathways for transforming this compound into more complex molecules. Both acid and metal catalysts have been employed to harness its reactivity.

Acid-Catalyzed Reactions (e.g., conversion to cyclopropanes with alkenes)

Brønsted acids can catalyze the ring-opening hydroarylation of electron-rich arylcyclopropanes. chemrxiv.org In the presence of a strong acid like triflic acid (TfOH) and a suitable solvent such as hexafluoroisopropanol (HFIP), the cyclopropane ring can be protonated. This generates a carbocation intermediate that can then be attacked by a nucleophile, such as an arene, in an SN1-type mechanism. chemrxiv.org This transformation allows for the formation of new C-C bonds and the synthesis of highly functionalized products from simple cyclopropane precursors. chemrxiv.org

Metal-Catalyzed Reactions (e.g., Gold(I)-catalyzed processes)

Gold(I) catalysts are known to mediate a variety of transformations, including reactions involving cyclopropanes. One notable reaction is the gold(I)-catalyzed retro-Buchner reaction, which can be used for stereoselective cyclopropanations. tdx.cat In this process, a gold catalyst facilitates the transfer of a carbene from a cycloheptatriene (B165957) donor to an alkene acceptor.

A study describes the synthesis of 1-Chloro-4-(2-(3-methylbut-2-en-2-yl)cyclopropyl)benzene via a gold(I)-catalyzed reaction. tdx.cattesisenred.net The reaction involved treating 7-(3-methylbut-2-en-2-yl)cyclohepta-1,3,5-triene with 4-chlorostyrene (B41422) in the presence of a gold(I) catalyst, yielding the desired substituted cyclopropane product. tdx.cat

Other metal-catalyzed reactions include myoglobin-catalyzed cyclopropanation. An engineered myoglobin (B1173299) variant was used to catalyze the reaction between an olefin and a carbene precursor to synthesize enantioenriched trans-1-chloro-4-(2-(trifluoromethyl)cyclopropyl)benzene. doi.org This biocatalytic approach highlights the potential for creating chiral cyclopropane derivatives with high stereoselectivity.

The following table summarizes a gold-catalyzed reaction involving a derivative of this compound.

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield | Reference |

| 7-(3-methylbut-2-en-2-yl)cyclohepta-1,3,5-triene | 4-chlorostyrene | Gold(I) catalyst A | 1-Chloro-4-(2-(3-methylbut-2-en-2-yl)cyclopropyl)benzene | 56% | tdx.cat |

The following table summarizes a biocatalytic cyclopropanation reaction.

| Substrate | Catalyst | Product | Yield | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee) | Reference |

| 4-chlorostyrene | Engineered Myoglobin (Mb) variant | trans-1-chloro-4-(2-(trifluoromethyl)cyclopropyl)benzene | 67% | >99.9 | >99.9% (1S,2S) | doi.org |

Mechanistic Investigations using Computational and Experimental Techniques

The reactivity of this compound and related arylcyclopropanes in photocatalytic reactions is governed by complex mechanisms involving radical intermediates and specific reaction pathways. Understanding these mechanisms has been advanced through a combination of computational modeling and experimental studies.

Computational studies, particularly Density Functional Theory (DFT) calculations, have been instrumental in mapping the reaction pathways and identifying the transition states in arylcyclopropane reactions. researchgate.netdntb.gov.ua The key initial step in many photocatalytic reactions is the single-electron transfer (SET) from the electron-rich arylcyclopropane to the excited photocatalyst. nih.govresearchgate.net This oxidation generates an arylcyclopropane radical cation. rsc.orgresearchgate.net

The formation of this radical cation leads to a significant weakening of the Cα-Cβ bond of the cyclopropane ring. researchgate.net DFT calculations have shown that the bond dissociation energy (BDE) of this bond decreases by over 30 kcal/mol upon formation of the radical cation compared to the neutral molecule. researchgate.net This electronic activation facilitates the subsequent ring-opening. researchgate.net

The ring-opening typically proceeds via a nucleophilic attack on the strained ring. nih.gov For donor-acceptor cyclopropanes, this can be described as a formal Sₙ2-like reaction. thieme-connect.comresearchgate.net DFT calculations have been used to locate the transition states for this ring-opening step, and the calculated energy barriers correlate well with the observed reactivity. thieme-connect.com In some cases, such as the photoredox-catalyzed (3+3) dipolar cycloaddition with nitrones, the reaction proceeds through a stepwise cascade involving a nucleophilic substitution-triggered ring-opening followed by a diastereoselective radical cyclization. nih.gov For the free radical chlorination of phenylcyclopropane, which yields ring-opened products like 1,3-dichloro-1-phenylpropane, the mechanism is believed to involve an electron transfer process rather than direct hydrogen atom abstraction. unl.pt

The central theme in the activation of arylcyclopropanes in these reactions is single-electron transfer (SET). researchgate.netnumberanalytics.comsigmaaldrich.com The aryl group acts as a redox tag, lowering the oxidation potential of the molecule and facilitating the initial electron transfer. unl.ptresearcher.life Upon irradiation with visible light, a photocatalyst is excited to a state with high oxidizing power, enabling it to accept an electron from the arylcyclopropane. nih.govrsc.org

This SET process results in the formation of an arylcyclopropane radical cation. rsc.orgresearchgate.net The generation of this key intermediate has been confirmed through various mechanistic studies, including cyclic voltammetry, which measures the oxidation potential of the substrates. researchgate.netmdpi.com The radical cation is a highly reactive species where the positive charge and unpaired electron are delocalized over the aromatic ring and the cyclopropyl group. psu.edu This delocalization weakens the cyclopropane ring bonds, making it susceptible to cleavage. researchgate.net

The subsequent step involves the reaction of the radical cation with a nucleophile. This can occur via a three-electron Sₙ2-type reaction, where the nucleophile attacks one of the cyclopropyl carbons, leading to the formation of a benzylic radical intermediate and the cleavage of the C-C bond. rsc.orgacs.org This electron transfer mechanism allows for the functionalization of otherwise inert C-C bonds under mild conditions. researchgate.net

The involvement of radical intermediates in the reactions of arylcyclopropanes has been substantiated by several experimental techniques. chimia.ch A common method is the use of radical trapping agents. For instance, the addition of stable radicals like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) to the reaction mixture can quench the radical intermediates, thereby inhibiting the reaction and confirming a radical-mediated pathway. nih.govnih.gov

Radical clock experiments provide further evidence for the existence and lifetime of radical intermediates. youtube.comillinois.edu These experiments employ substrates that can undergo a characteristic and rapid unimolecular rearrangement if a radical is formed. The observation of rearranged products serves as a strong indicator of a radical intermediate. For arylcyclopropane reactions, radical clock experiments using substrates designed to undergo cascade ring-opening have successfully substantiated the involvement of benzylic radical intermediates. nih.gov

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for the direct detection of radical species. nih.govrsc.org In studies of arylcyclopropane reactions, EPR has been used to detect radical adducts. For example, in an iron-photocatalyzed chlorination reaction using seawater, EPR measurements confirmed the presence of a chlorine radical adduct, supporting the proposed radical mechanism. unl.ptrsc.org Although direct EPR detection of the primary phenylcyclopropane radical cation can be elusive due to its short lifetime, its downstream products and other radical species in the catalytic cycle have been characterized. psu.edumdpi.com

The table below details the experimental techniques used to investigate radical intermediates in arylcyclopropane reactions.

| Technique | Method | Findings | Ref. |

| Radical Trapping | Addition of TEMPO | Reaction inhibition, confirming radical pathway | nih.govnih.gov |

| Radical Clock | Use of substrates with built-in rearrangement pathways | Formation of rearranged products, confirming benzylic radical intermediates | nih.govyoutube.com |

| EPR Spectroscopy | Detection of paramagnetic species | Confirmation of chlorine radical adducts and other radical species in the catalytic cycle | unl.ptrsc.orgresearchgate.net |

| Cyclic Voltammetry | Measurement of redox potentials | Confirms the feasibility of single-electron transfer from arylcyclopropane to the photocatalyst | researchgate.netmdpi.com |

Advanced Spectroscopic and Computational Analysis of 1 Chloro 4 Cyclopropylbenzene

Spectroscopic Characterization Techniques

A variety of spectroscopic techniques have been employed to elucidate the structure and properties of 1-chloro-4-cyclopropylbenzene. These methods provide complementary information, from the elemental composition and fragmentation patterns to the vibrational and electronic energy levels of the molecule.

Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of this compound, GC-MS provides crucial information about its molecular weight and fragmentation patterns. The mass spectrum of this compound is characterized by a molecular ion peak corresponding to its molecular weight. nih.gov While a detailed fragmentation analysis for this specific compound is not extensively published, typical fragmentation of similar arylcyclopropanes involves the loss of the cyclopropyl (B3062369) group or cleavage of the aromatic ring. For instance, in a related compound, 1-chloro-4-(2-(trifluoromethyl)cyclopropyl)benzene, the GC-MS analysis revealed significant fragments at m/z 222 (M+) and 185, indicating the loss of chlorine. doi.org The retention time in the gas chromatogram is a characteristic property that aids in its identification within a mixture. rsc.org

Table 1: GC-MS Data for this compound and a Related Compound

| Compound | Molecular Ion (M+) | Key Fragments (m/z) | Reference |

| This compound | 152 | Not specified | nih.gov |

| 1-chloro-4-(2-(trifluoromethyl) cyclopropyl) benzene (B151609) | 222/220 | 185, 165, 151, 116, 115 | doi.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR spectra provide definitive evidence for its structure.

The ¹H NMR spectrum would show distinct signals for the aromatic and cyclopropyl protons. The aromatic protons would appear as a set of doublets in the aromatic region (typically δ 7.0-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring. The cyclopropyl protons would exhibit complex multiplets in the upfield region (typically δ 0.5-1.5 ppm) due to geminal and vicinal coupling.

Resonance-Enhanced Multi-Photon Ionization (REMPI) Spectroscopy

Resonance-Enhanced Multi-Photon Ionization (REMPI) is a highly sensitive and selective laser-based spectroscopic technique used to study the electronic states of atoms and molecules in the gas phase. wikipedia.orghmc.edu It involves the absorption of two or more photons, where the first photon excites the molecule to a real intermediate electronic state, and a second photon ionizes the molecule. hmc.edunih.gov

One--color resonance-enhanced two-photon ionization (1c-R2PI) is a specific type of REMPI where both the excitation and ionization steps are carried out by photons of the same wavelength. nih.gov This technique, often combined with UV-UV holeburning and IR-UV ion depletion spectroscopy, provides detailed information about the conformational landscape and vibrational modes of a molecule in its ground and excited electronic states. researchgate.net

In a typical experiment, a supersonic jet expansion cools the molecules to very low temperatures, simplifying the spectra by reducing the number of populated rotational and vibrational levels. The 1c-R2PI spectrum is obtained by scanning the wavelength of the laser and monitoring the ion signal. This reveals the vibronic transitions of the molecule.

UV-UV holeburning spectroscopy is used to confirm the presence of different conformers. A "burn" laser is fixed at a specific wavelength corresponding to a transition of one conformer, depleting its ground state population. A "probe" laser is then scanned, and the resulting spectrum will show a depletion or "hole" at the transitions belonging to that specific conformer.

IR-UV ion depletion spectroscopy provides vibrational information for a specific conformer. An IR laser is scanned while the UV laser is fixed on a specific electronic transition of that conformer. When the IR laser is resonant with a vibrational mode of the molecule, the population of the ground state is depleted, leading to a decrease in the ion signal. This provides the IR spectrum of a single, mass- and conformer-selected species. While these techniques have been applied to similar molecules like cyclopropylbenzene (B146485), specific studies on this compound using these advanced methods are not prominently documented in the available literature. researchgate.netresearcher.life

Computational Chemistry for Structural and Electronic Properties

Computational chemistry provides a powerful theoretical framework to complement experimental findings and to predict the structural and electronic properties of molecules. wur.nl Methods like Density Functional Theory (DFT) and ab initio calculations can be used to determine optimized geometries, vibrational frequencies, and electronic properties of this compound.

These calculations can predict the conformational preferences of the cyclopropyl group relative to the benzene ring. For arylcyclopropanes, two primary conformations are considered: the "bisected" conformation, where the plane of the cyclopropyl ring is perpendicular to the plane of the benzene ring, and the "perpendicular" conformation, where the two planes are coplanar. Computational studies on cyclopropylbenzene have shown that the bisected conformation is slightly more stable. unl.pt The electronic properties, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), can also be calculated. researchgate.net These properties are crucial for understanding the reactivity of the molecule and the transmission of electronic effects between the cyclopropyl group and the chloro-substituted benzene ring. unl.pt For instance, the cyclopropyl group is known to act as an electron-donating group through conjugation with the aromatic π-system. unl.pt

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in understanding the molecular structure and properties of cyclopropylbenzene derivatives. sigmaaldrich.comsigmaaldrich.com For cyclopropylbenzene itself, ab initio molecular orbital calculations have been used to determine its molecular structure and conformation. sigmaaldrich.com These computational techniques, which provide an approximate solution to the Schrödinger equation, are essential for predicting physicochemical parameters that can be challenging to obtain experimentally. wur.nl

High-level composite methods like Gaussian-4 (G4) and W1BD are employed to calculate gas-phase standard state enthalpies of formation for a range of organic compounds, including those with structural similarities to this compound. acs.org These calculations utilize an atomization approach with established experimental atomic enthalpies of formation for elements like hydrogen, carbon, and chlorine. acs.org The accuracy of these methods has been validated against available experimental data, showing good agreement. acs.org

Density Functional Theory (DFT) for Conformational Analysis

Density Functional Theory (DFT) is a powerful computational method for analyzing the conformational preferences of molecules like this compound. escholarship.orgmdpi.com DFT calculations, often combined with experimental data from NMR spectroscopy, provide an accurate description of chemical structure and conformational behavior. arkat-usa.org

For the parent compound, cyclopropylbenzene, DFT studies have investigated its molecular structure and conformational possibilities. arkat-usa.org These studies have shown that cyclopropylbenzene predominantly exists in a bisected conformation, though it can freely rotate at room temperature. unl.pt The potential energy curve for related compounds, such as 4-cyclopropylpyridine, reveals a global minimum for the bisected form. arkat-usa.org The introduction of substituents on the benzene ring, as in this compound, can influence the rotational barrier and the preference for a particular conformation. cdnsciencepub.com For instance, ortho-disubstituted cyclopropylbenzenes have been shown to favor a perpendicular conformation. cdnsciencepub.com

Molecular Orbital (MO) Studies

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and conjugative effects in arylcyclopropanes. unl.pt The strained ring of the cyclopropyl group imparts unique electronic properties, allowing it to act as an electron-donating group and activate the phenyl ring. unl.pt This is due to the ability of the cyclopropyl group's molecular orbitals to conjugate with the adjacent π system of the benzene ring. unl.pt

Ab initio MO calculations on cyclopropylbenzene have revealed a lengthening of the vicinal C-C bonds and a shortening of the distal C-C bond in the cyclopropyl ring, which is a consequence of these conjugative effects. unl.pt MO computations, including semi-empirical (AM1) and ab initio (STO-3G and 6-31G*) methods, have been successfully used to reproduce the conformational preferences observed in substituted cyclopropylbenzenes. cdnsciencepub.com These studies help in understanding the electronic interactions that govern the molecule's structure and reactivity.

Prediction of Metabolism Sites through Computational Methods

Computational methods are increasingly used to predict the sites of metabolism (SOMs) for xenobiotic compounds, including those with structures like this compound. unl.ptnih.gov These methods can be broadly categorized as ligand-based and structure-based approaches. nih.gov

Ligand-based methods, such as SMARTCyp, utilize pre-calculated quantum mechanical activation energies to estimate the reactivity of a particular site, which is then adjusted for accessibility. frontiersin.org Other approaches, like those based on artificial neural networks, assign a score to each atom in a molecule indicating the likelihood of a metabolic reaction occurring at that position. nih.gov

Structure-based methods focus on the properties of the metabolizing enzymes, primarily from the cytochrome P450 (CYP) superfamily, and their interactions with the substrate. unl.ptnih.gov For arylcyclopropanes, the introduction of the cyclopropyl group can lower the oxidation potential, favoring an electron transfer mechanism for metabolism by CYP enzymes over hydrogen atom abstraction. unl.pt Computational models can predict the structures of likely metabolites by considering a vast dictionary of biotransformations. nih.gov The prediction of metabolism sites is a crucial step in understanding the metabolic fate of a compound and identifying potential metabolites. frontiersin.orgunivie.ac.at

Applications of 1 Chloro 4 Cyclopropylbenzene in Diverse Research Areas

Medicinal Chemistry and Pharmaceutical Research

The arylcyclopropane moiety is a recurring feature in many biologically active compounds and approved drugs. unl.ptscientificupdate.com The presence of 1-Chloro-4-cyclopropylbenzene and its derivatives in medicinal chemistry underscores its importance in the design and synthesis of novel therapeutic agents. unl.pt

Role as a Synthetic Intermediate for Complex Molecules

This compound serves as a crucial intermediate in the synthesis of more complex pharmaceutical compounds. lookchem.comevitachem.comevitachem.com Its structure allows for a variety of chemical transformations, making it a versatile building block. For instance, it can undergo nucleophilic substitution reactions where the chlorine atom is replaced, or participate in cross-coupling reactions like the Suzuki-Miyaura reaction to create more elaborate molecular architectures. evitachem.comvulcanchem.com These reactions are fundamental in constructing the core structures of many modern drugs. The compound and its close chemical relatives are utilized in the synthesis of pharmaceuticals targeting a range of biological pathways. evitachem.com

Modulation of Biological Activity and Interactions via the Cyclopropyl (B3062369) Group

The cyclopropyl group is a key feature that medicinal chemists use to fine-tune the properties of drug candidates. unl.ptiris-biotech.de This small, strained ring system has unique steric and electronic properties that can significantly influence a molecule's biological activity. unl.pt

Key contributions of the cyclopropyl group include:

Conformational Rigidity : The cyclopropyl group can lock a molecule into a specific, biologically active conformation, which can lead to enhanced potency. unl.ptiris-biotech.de

Metabolic Stability : It can improve a drug's metabolic stability compared to linear alkyl groups, resulting in a better pharmacokinetic profile. unl.pt For example, replacing an N-ethyl group, which is susceptible to oxidation by CYP450 enzymes, with an N-cyclopropyl group can increase metabolic stability. iris-biotech.de

Lipophilicity : The cyclopropyl group allows for the exploration of lipophilic binding pockets on biological targets, optimizing hydrophobic interactions. unl.pt It can be used to modulate lipophilicity, for instance, by replacing isopropyl or phenyl groups to achieve a more favorable value. iris-biotech.de

Cyclopropyl Moiety in Structure-Activity Relationship (SAR) Studies

The cyclopropyl group is frequently incorporated into molecules during structure-activity relationship (SAR) studies. unl.pt SAR studies are essential for understanding how the chemical structure of a compound relates to its biological activity, and the cyclopropyl moiety serves as a valuable tool in this process. bethel.edu By systematically introducing cyclopropyl groups into a lead compound, researchers can probe the steric and electronic requirements of a biological target. unl.pt This can lead to the identification of more potent and selective drug candidates. The unique properties of the cyclopropyl ring, such as its ability to fix the configuration of adjacent double bonds, are particularly useful in these studies. iris-biotech.de

Development of Novel Therapeutic Agents (e.g., SGLT inhibitors)

This compound and its derivatives have been instrumental in the development of novel therapeutic agents, a prime example being inhibitors of the sodium-dependent glucose cotransporter 2 (SGLT2). chemicalbook.ingoogle.com SGLT2 inhibitors are a class of drugs used to treat type 2 diabetes. pensoft.net

Research has shown that compounds incorporating the this compound scaffold can effectively inhibit SGLT2, which plays a crucial role in glucose reabsorption in the kidneys. google.comrsc.org By blocking this transporter, these drugs increase urinary glucose excretion, thereby lowering blood glucose levels. nih.gov The synthesis of several potent SGLT2 inhibitors, such as dapagliflozin (B1669812) and tofogliflozin, utilizes intermediates derived from or structurally related to this compound. chemicalbook.inpensoft.netias.ac.in The development of these drugs highlights the practical application of this chemical entity in creating impactful medicines. google.comgoogle.com

| SGLT Inhibitor | Therapeutic Target | Relevance of Cyclopropyl Moiety |

|---|---|---|

| Dapagliflozin | SGLT2 | A key structural component for potent inhibition. pensoft.netias.ac.in |

| Tofogliflozin | SGLT2 | Synthesized using a 1-bromo-4-cyclopropylbenzene (B104418) intermediate. chemicalbook.in |

| Sotagliflozin | SGLT1 and SGLT2 | A dual inhibitor for treating type 1 diabetes. nih.gov |

Bioisosteric Replacement Strategies with Cyclopropanes

In drug design, bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The cyclopropyl group is often used as a bioisosteric replacement for other chemical moieties to improve a drug's properties. enamine.net

Examples of bioisosteric replacement involving the cyclopropyl group include:

Alkene Replacement : The rigid cyclopropane (B1198618) ring can replace a flexible alkene (double bond) to lock in a desired geometry. scientificupdate.com

tert-Butyl Replacement : The cyclopropyl group can serve as a bioisostere for the bulky tert-butyl group. enamine.net

Amide Bioisosteres : In some cases, cyclopropyl groups are incorporated into larger structures that act as bioisosteres for amide bonds, which can be susceptible to hydrolysis. drughunter.com

These strategies can lead to compounds with enhanced metabolic stability, increased potency, and reduced off-target effects. scientificupdate.comnih.gov

Agrochemical Development

The applications of this compound and related cyclopropyl-containing compounds extend beyond pharmaceuticals into the realm of agrochemicals. longdom.orglongdom.org The cyclopropyl group is a known feature in various pesticides, including herbicides, fungicides, and insecticides. ketonepharma.com Its presence can contribute to the biological activity and stability of these agricultural products. ketonepharma.com For example, 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone is a key intermediate in the production of the fungicide cyproconazole. google.com The gem-dimethylcyclopropyl group is another important structural element found in agrochemicals like cypermethrin, an active ingredient in some insecticides. drughunter.com The unique properties conferred by the cyclopropyl ring make it a valuable component in the design of effective and stable crop protection agents. ketonepharma.com

Materials Science and Novel Material Design

The distinct molecular architecture of this compound, featuring a rigid benzene (B151609) ring substituted with a strained cyclopropyl group, offers significant potential for the creation of new polymers and functional materials. The cyclopropyl group, in particular, can serve as a unique structural component that influences the physical and chemical properties of resulting materials.

This compound can be used as a monomer or a cross-linking agent in polymerization reactions. The presence of the rigid cyclopropane ring can enhance the thermal stability of polymers. For instance, copolymers that incorporate a similar moiety, 1-chloro-3-(1-trifluoromethyl-cyclopropyl)-benzene, have demonstrated glass transition temperatures (T₉) as high as 180°C.

Furthermore, derivatives of cyclopropylbenzene (B146485) are valuable in the synthesis of liquid crystals. The introduction of fluorinated cyclopropane groups at the termini of molecules has been explored to create liquid crystals with either positive or negative dielectric anisotropy. beilstein-journals.org For example, gem-difluorocyclopropane moieties have been incorporated into liquid crystalline molecules. researchgate.net The synthesis of such compounds can be achieved through methods like the [2+1] carbene cycloaddition to olefin precursors. beilstein-journals.org The specific properties of these liquid crystals are highly dependent on their molecular structure, including the nature of terminal chains. beilstein-journals.org

Interactive Table: Properties of Related Compounds in Material Science

| Application Area | Compound Class | Resulting Property |

|---|---|---|

| Polymer Synthesis | Copolymers with 1-chloro-3-(1-trifluoromethyl-cyclopropyl)-benzene | Glass transition temperatures up to 180°C |

Environmental and Biodegradation Studies

The primary pathway for the removal of chlorobenzenes from the atmosphere is through oxidation by hydroxyl (•OH) radicals. rsc.orgrsc.org This process is initiated by the addition of the hydroxyl radical to the aromatic ring. nih.govnih.gov For chlorobenzene (B131634), this addition occurs predominantly at the ortho (~50%) and para (~33%) positions, with a negligible amount of addition at the ipso-position (the carbon atom bearing the chlorine). nih.gov

Interactive Table: OH Radical Addition to Chlorobenzene

| Position of OH Addition | Approximate Percentage |

|---|---|

| Ortho | 50% |

| Para | 33% |

| Meta | 17% |

In soil and groundwater, chlorobenzenes can be biodegraded by various microorganisms. asm.org The enzymes involved in this process are thought to have evolved from those that degrade non-chlorinated compounds like benzene and toluene. ethz.ch The degradation can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions.

Under aerobic conditions, one common pathway involves the initial conversion of chlorobenzene to 3-chlorocatechol (B1204754). acs.org This step is often catalyzed by dioxygenase enzymes. The 3-chlorocatechol then undergoes ring-opening and dechlorination. acs.org Some bacterial strains, such as certain Pseudomonas species, can degrade chlorobenzene via a modified ortho-cleavage pathway. asm.org Other organisms, like Ochrobactrum sp. ZJUTCB-1, have been shown to degrade monochlorobenzene using it as the sole carbon and energy source, with 2-chlorophenol (B165306) as an intermediate. rsc.org

The evolution of these degradation pathways can occur through mechanisms like horizontal gene transfer, allowing microbial communities to adapt to the presence of synthetic chemicals in contaminated environments. nih.gov

Quantitative Structure-Activity Relationships (QSARs) are computational models that predict the biological activity or environmental fate of chemicals based on their molecular structure. researchgate.net These models are crucial for assessing the large number of chemicals in use without extensive experimental testing. researchgate.net

For halogenated benzene derivatives, QSARs have been developed to predict their biotransformation rates and toxicity. wur.nl These models often rely on molecular descriptors such as hydrophobicity and quantum-chemical properties to explain and predict the outcomes of biotransformation reactions. researchgate.netwur.nl For instance, QSAR models have been used to predict the regioselectivity of the hydroxylation of fluorinated benzenes by cytochrome P450 enzymes in various species. ru.nl

The development of these models is complex due to the broad and sometimes overlapping substrate specificity of the enzymes involved in biotransformation. wur.nl However, by gaining insight into the molecular mechanisms of these enzymes, more rational QSARs can be designed. wur.nl For example, it has been found that for some compounds, molecular fragments like chlorobenzene can show a statistical correlation with cytochrome P450 inhibition. tum.de

Future Research Directions and Emerging Trends

Development of Milder and More Selective Synthetic Protocols

A primary objective in contemporary organic chemistry is the development of synthetic methods that are not only efficient but also operate under mild conditions with high selectivity. uni-regensburg.de Traditional methods for constructing cyclopropylarenes can sometimes require harsh conditions or expensive, sensitive reagents. mdpi.com Future efforts will likely focus on refining existing protocols and inventing new ones to overcome these limitations.

Research is moving towards photocatalysis and flow chemistry to streamline the production of cyclopropyl-containing compounds. vulcanchem.com These technologies offer pathways to milder reaction conditions, reduced waste, and improved scalability. For instance, photoinduced decarboxylation of α-ketoacids followed by radical addition to cyclopropenes presents a diastereoselective method for creating 2-acylcyclopropanes with high functional group tolerance under gentle conditions. organic-chemistry.org Similarly, advancements in the Suzuki-Miyaura cross-coupling reaction, a cornerstone for forming aryl-cyclopropane bonds, now allow for the use of very low catalyst loadings (as low as 0.25–1 mol%) by employing sophisticated palladium-phosphine ligand systems, which is both economical and environmentally friendlier. mdpi.comnih.govsemanticscholar.org

The ongoing development of novel halogenation strategies is also critical. The goal is to move beyond standard textbook reactions to find milder and more selective conditions for introducing halogen atoms, which are valuable handles for further chemical modification. uni-regensburg.de

Stereoselective Halogenation and Late-Stage Functional Group Interconversions

The precise control of stereochemistry is paramount in the synthesis of bioactive molecules. The development of methods for stereoselective halogenation is a vibrant area of research, driven by the importance of halogens in drug discovery and as versatile intermediates in synthesis. nih.gov Future work will likely focus on creating general and predictable methods for the stereocontrolled installation of halogens onto molecules containing the 1-chloro-4-cyclopropylbenzene scaffold. This includes the advancement of techniques for the anti-deoxyhalogenation of chiral alcohols and asymmetric halogenation of alkenes. nih.gov The use of ionic liquids as "green" recyclable alternatives to traditional chlorinated solvents has shown promise for highly stereoselective halogenation reactions, yielding anti-addition products with high efficiency. organic-chemistry.org

A parallel and equally important trend is late-stage functionalization (LSF) . LSF refers to the chemical modification of a complex molecule at a late step in its synthesis. wikipedia.org This strategy is exceptionally valuable in drug discovery, as it allows for the rapid generation of analogues of a lead compound without having to restart the entire synthetic sequence. nju.edu.cnnih.gov For derivatives of this compound, LSF could involve the selective functionalization of C-H bonds on either the aromatic ring or the cyclopropyl (B3062369) group. wikipedia.orgnju.edu.cn Developing new photocatalytic or metal-catalyzed methods that can predictably target a specific C-H bond in the presence of other functional groups remains a significant, yet highly rewarding, challenge. uni-regensburg.denih.gov

Advanced Mechanistic Studies on Cyclopropane (B1198618) Ring Transformations

The reactivity of the cyclopropane ring is dominated by transformations that relieve its inherent ring strain. rsc.org A deep and nuanced understanding of the mechanisms governing these ring-opening reactions is essential for controlling reaction outcomes and designing new synthetic methodologies. Advanced experimental and theoretical studies are being employed to probe these complex pathways. uq.edu.aursc.org

Recent investigations have revealed that the mechanism of ring-opening can vary significantly depending on the substituents on the cyclopropane and the reaction conditions. For example, studies on aryl cyclopropanes have identified different mechanistic pathways:

SN1-type Pathway : In the presence of a strong Brønsted acid like triflic acid (TfOH) in hexafluoroisopropanol (HFIP), aryl cyclopropanes can undergo ring-opening to form a carbocation intermediate, which is then trapped by a nucleophile. rsc.orgchemrxiv.org

Homo-conjugate Addition : When the cyclopropane ring bears a carbonyl group, the reaction with an electron-rich arene nucleophile can proceed through a homo-conjugate addition pathway, which is initiated by the protonation of the carbonyl group. rsc.orgchemrxiv.org

SN2-like Process : Ring-opening of donor-acceptor cyclopropanes with nucleophiles like azide (B81097) ions has been shown to occur via an SN2-like mechanism, resulting in an inversion of configuration at the electrophilic carbon center. thieme-connect.com

Computational studies, often using Density Functional Theory (DFT), have become indispensable for elucidating these mechanisms. uq.edu.aursc.orgthieme-connect.com They allow researchers to model transition states, calculate energy barriers, and rationalize observed regioselectivity and stereoselectivity, providing insights that are difficult to obtain through experiments alone. uq.edu.aursc.org

Table 1: Mechanistic Pathways in Cyclopropane Ring-Opening Reactions

| Mechanistic Pathway | Substrate Type | Conditions/Reagents | Key Intermediates/Features | Source(s) |

| SN1-type | Aryl Cyclopropanes | TfOH, HFIP | Carbocation intermediate | rsc.org, chemrxiv.org |

| Homo-conjugate Addition | Carbonyl-bearing Cyclopropanes | TfOH, HFIP, Arene Nucleophile | Protonated carbonyl, enol form of product | rsc.org, chemrxiv.org |

| SN2-like | Donor-Acceptor Cyclopropanes | Azide ion | Inversion of stereochemistry | thieme-connect.com |

| Friedel–Crafts Alkylation | Non-donor-acceptor Cyclopropanes | Lewis Acid | Intramolecular reaction, retention of configuration | rsc.org |

| Radical/Polar Crossover | Homoallylic Tosylates | Photocatalyst, Visible Light | Radical addition followed by intramolecular substitution | organic-chemistry.org |

Exploration of Novel Catalytic Systems for this compound Derivatization

Catalysis is the engine driving modern synthetic chemistry, and the development of novel catalytic systems is a frontier of research for functionalizing stable molecules like this compound. The derivatization of this compound can occur at the chlorine-substituted carbon, at other positions on the aromatic ring, or through reactions involving the cyclopropyl group.

Several promising catalytic approaches are being explored:

Palladium Catalysis : The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming C-C bonds. Optimized systems using palladium(II) acetate (B1210297) and specialized phosphine (B1218219) ligands like SPhos enable the efficient coupling of cyclopropylboronic acid with aryl halides. nih.govsemanticscholar.org This allows for the synthesis of various functionalized cyclopropylarenes. The Negishi coupling is another palladium-catalyzed method for introducing cyclopropyl groups to aromatic systems.

Photoredox and N-Heterocyclic Carbene (NHC) Catalysis : Cooperative catalysis, which combines multiple catalytic cycles, has emerged as a powerful strategy. A combination of NHC and organophotoredox catalysis has been used to achieve a ring-opening/arylcarboxylation/acylation cascade for aryl cyclopropanes. researchgate.net Photocatalysis can also generate radicals from cyclopropanols for addition to olefins. researchgate.net

Brønsted Acid Catalysis : The combination of triflic acid and hexafluoroisopropanol (HFIP) has been shown to be a superior Brønsted acid system for promoting the arylative ring-opening of monosubstituted cyclopropanes. rsc.org

Boron Trichloride (B1173362) (BCl₃) Mediation : BCl₃ has been used to mediate the ring-opening 1,3-arylboration of aryl cyclopropanes, installing a versatile boron group that can be further derivatized in a one-pot fashion to introduce oxygen or nitrogen functionalities. rsc.org

These advanced catalytic systems open up new avenues for converting this compound and its derivatives into more complex and valuable molecules. nih.govsmolecule.com

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental work has become a defining trend in modern chemical research. arkat-usa.org This integrated approach allows for a more rational and efficient design of molecules and reactions. For this compound and its derivatives, this combination is being used to predict structure, understand reactivity, and guide synthesis.

Ab initio molecular orbital calculations and Density Functional Theory (DFT) are used to study the gas-phase structure and conformational preferences of cyclopropylbenzenes. researchgate.netacs.org These studies provide fundamental insights into how the cyclopropane ring influences the electronic properties of the aromatic system. For instance, calculations can determine the relative energies of different conformations, such as the bisected versus the perpendicular form of cyclopropylbenzene (B146485). acs.org

In mechanistic studies, computational chemistry is crucial for validating or challenging proposed reaction pathways. rsc.orgrsc.org By calculating the energy profiles of different potential routes, researchers can identify the most likely mechanism, as seen in studies of the ring-opening of cyclopropanes. uq.edu.aursc.orgchemrxiv.org This predictive power accelerates the discovery process by allowing scientists to focus experimental efforts on the most promising hypotheses, ultimately leading to the rational design of more effective catalysts and reactions.

Expansion of Applications in Emerging Fields

While this compound is a valuable synthetic intermediate, ongoing research is uncovering potential applications for its derivatives in a variety of emerging fields. evitachem.com The unique properties imparted by the cyclopropyl and chloro-phenyl groups make these compounds attractive candidates for new technologies and therapies.

Medicinal Chemistry : The cyclopropyl group is a common motif in pharmaceutically active molecules, often included to fine-tune a compound's metabolic stability, binding affinity, and bioavailability. arkat-usa.orgvulcanchem.com Derivatives of this compound are being investigated as intermediates for synthesizing novel therapeutic agents. evitachem.comevitachem.com For example, some derivatives have shown potential as kinase inhibitors or antimicrobial agents, with preclinical studies showing significant activity against bacteria like Staphylococcus aureus. vulcanchem.com

Materials Science : The rigid, strained structure of the cyclopropyl ring can be exploited in polymer chemistry. Incorporating moieties derived from this compound into polymer backbones can improve thermal stability. vulcanchem.com Copolymers containing these structures have been shown to exhibit higher glass transition temperatures compared to conventional polymers. vulcanchem.com Its unique structural properties make it a candidate for developing advanced materials with tailored electronic and chemical properties. evitachem.comevitachem.com

Chemical Biology : As a structurally unique molecule, derivatives of this compound can serve as chemical probes to study biochemical interactions and pathways. evitachem.com Their ability to be functionalized allows for the attachment of reporter tags or other groups, facilitating the investigation of biological systems.

The exploration of these applications is still in its early stages, but it highlights the potential for this compound to be more than just a building block, contributing to advancements in health, technology, and fundamental science.

Q & A

Q. What are the optimal conditions for synthesizing 1-Chloro-4-cyclopropylbenzene, and how can purity be validated?

Answer: The compound can be synthesized via visible light-mediated oxidative halogenation using 4-chlorostyrene as the starting material. A 5 mmol scale reaction yields 98% product (750 mg) under inert conditions . Post-synthesis, validate purity using:

- 1H/13C NMR : Compare δ values (e.g., 1H: δ 7.24–7.19 ppm for aromatic protons; cyclopropyl protons at δ 1.92–1.81 and 0.70–0.63 ppm) .

- HRMS : Confirm molecular ion peak at m/z 152.0387 (C₉H₉Cl⁺) .

- Chromatography : Use GC-MS or HPLC to detect impurities.

Q. What safety protocols are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods or closed systems to avoid inhalation of vapors .

- Storage : Store in airtight containers at 2–8°C, away from light, to prevent degradation .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How does the cyclopropyl group influence the compound’s electronic properties?

Answer: The cyclopropyl ring introduces angle strain and hyperconjugation, altering electron density on the benzene ring. This affects:

- Reactivity : Enhanced susceptibility to electrophilic substitution at the para-position.

- NMR Shifts : Cyclopropyl protons show distinct upfield shifts (δ 0.63–1.92 ppm) due to ring strain .

- Stability : Stable in pH 5–9 aqueous solutions but decomposes under strong acids/bases .

Q. What spectroscopic techniques are recommended for structural confirmation?

Answer:

- NMR : Key peaks include aromatic protons (δ 6.96–7.24 ppm) and cyclopropyl carbons (δ 9.4–15.1 ppm) .

- IR Spectroscopy : Detect C-Cl stretch (~750 cm⁻¹) and C-C cyclopropane vibrations (~1000–1100 cm⁻¹).

- Mass Spectrometry : HRMS provides exact mass confirmation (error <0.4 ppm) .

Q. How stable is this compound under varying thermal conditions?

Answer:

- Thermal Stability : Decomposes above 150°C; avoid heating without inert atmospheres.

- Light Sensitivity : Degrades under UV light; store in amber vials .

- Long-Term Storage : Monitor for discoloration or precipitate formation, indicating decomposition .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during characterization?

Answer:

- Reference Cross-Check : Compare with published δ values (e.g., cyclopropyl protons at δ 0.63–1.92 ppm ).

- Decoupling Experiments : Use 2D NMR (COSY, HSQC) to assign overlapping signals.

- Isotopic Labeling : Synthesize deuterated analogs to confirm proton assignments.

- Computational Modeling : Validate shifts using DFT calculations (e.g., B3LYP/6-31G**) .

Q. What strategies mitigate side reactions in cross-coupling reactions involving this compound?

Answer:

- Catalyst Optimization : Use Pd(PPh₃)₄ or Ni(dppe)Cl₂ for Suzuki-Miyaura couplings .

- Solvent Selection : Employ anhydrous THF or DMF to prevent hydrolysis.

- Temperature Control : Maintain 60–80°C to balance reactivity and selectivity .

- Monitoring : Use TLC or in-situ IR to track reaction progress.

Q. How does the compound’s reactivity differ in radical vs. polar mechanisms?

Answer:

- Radical Pathways : The cyclopropane ring may undergo ring-opening under radical initiators (e.g., AIBN), forming allylic chlorides.

- Polar Mechanisms : The para-chlorine directs electrophilic substitution (e.g., nitration at the 2-position).

- Experimental Design : Compare reaction outcomes with/without radical scavengers (e.g., TEMPO) .

Q. What analytical methods identify decomposition products under oxidative conditions?

Answer:

- GC-MS : Detect volatile byproducts (e.g., chlorobenzene or cyclopropane derivatives).

- LC-HRMS : Monitor for hydroxylated or dimerized products.

- XRD : Characterize crystalline degradation products if isolated.

- TGA-MS : Track mass loss and correlate with thermal degradation profiles .

Q. How can enantioselective synthesis be achieved using this compound as a building block?

Answer:

- Chiral Catalysts : Employ Rh(I) or Ru(II) complexes for asymmetric cyclopropanation .

- Kinetic Resolution : Use lipases or chiral stationary phases in HPLC.

- Dynamic Kinetic Asymmetric Transformations (DYKAT) : Leverage ring-strain energy to drive enantioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。